N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide is a structurally complex amide derivative featuring a bithiophene moiety, a hydroxyethyl linker, and a 4-methoxyphenylpropanamide backbone. Its synthesis likely involves coupling reactions, as inferred from analogous propanamide derivatives in the literature .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-24-15-7-4-14(5-8-15)6-11-20(23)21-13-16(22)17-9-10-19(26-17)18-3-2-12-25-18/h2-5,7-10,12,16,22H,6,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCITHBPGHLJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bithiophene core, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond with the methoxyphenyl group under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or tosylates can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can participate in π-π interactions, while the hydroxyethyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Propanamide Derivatives with Flavone Moieties
Compounds VIj and VIk from incorporate a 4-methoxyphenylpropanamide chain linked to a chromenone (flavone) core. Key differences include:
Benzothiazole-Linked Propanamides
lists N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide , which replaces the bithiophene with a benzothiazole ring. Structural contrasts include:
Anti-Inflammatory Amides from Lycium yunnanense
Compound 4 (), 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, shares a hydroxyethyl linker and methoxyphenyl group but uses an acrylamide backbone. Notable distinctions:
- Bioactivity : Compound 4 exhibits anti-inflammatory activity (IC₅₀ < 17.21 μM), suggesting the target compound’s hydroxyethyl and methoxyphenyl groups may similarly enhance pharmacodynamic profiles.
- Backbone Rigidity : The acrylamide’s double bond introduces rigidity absent in the target compound’s flexible propanamide chain .
Backbone-Modified Analogues
α-Thioamide Derivatives
describes 2-(4-Methoxybenzenethio)propanamide , where a thioether replaces the amide oxygen. Key differences:
Pyrazole-Containing Propanamides
Compound 7 (), (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide , features a pyrazole core. Comparisons include:
- Heterocyclic Influence : Pyrazole’s nitrogen-rich structure may enhance metal chelation or hydrogen bonding versus the bithiophene’s electron-delocalizing properties.
- Synthetic Complexity : The multi-step synthesis (yield 64%) highlights challenges in introducing heterocycles compared to bithiophene coupling .
Physicochemical and Pharmacological Data
Table 1. Comparative Analysis of Propanamide Derivatives
Q & A
Basic Research Question
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Verify proton environments (e.g., hydroxyethyl -OH at δ 2.8–3.2 ppm, methoxyphenyl -OCH₃ at δ 3.7–3.9 ppm).
- ¹³C NMR: Confirm carbonyl (C=O) resonance at ~170 ppm and aromatic carbons (110–150 ppm) .
X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the bithiophene and propanamide groups .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₁NO₃S₂) with <2 ppm error .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for kinase targets?
Advanced Research Question
Key Modifications :
- Bithiophene substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance π-π stacking with kinase ATP-binding pockets .
- Propanamide chain variation : Replace 4-methoxyphenyl with fluorinated aryl groups to improve metabolic stability .
Methodology : - In silico docking : Use AutoDock Vina to predict binding poses against kinases (e.g., EGFR, BRAF).
- In vitro profiling : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .
What strategies mitigate challenges in scaling up the synthesis while maintaining reproducibility?
Advanced Research Question
Process Optimization :
- Replace batch reactions with flow chemistry for thiophene cyclization, ensuring consistent temperature/pH control .
- Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity).
Purification Scalability :
- Transition from HPLC to flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification .
Quality Control :
- Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
How can researchers investigate the compound’s potential in material science applications, such as organic semiconductors?
Advanced Research Question
Electrochemical Characterization :
- Cyclic Voltammetry (CV): Measure HOMO/LUMO levels (expected: HOMO ~ -5.2 eV, LUMO ~ -3.1 eV due to bithiophene conjugation) .
Thin-Film Fabrication :
- Spin-coat the compound onto ITO substrates and assess charge mobility via Space-Charge-Limited Current (SCLC) measurements.
Stability Testing :
- Expose films to UV light (λ = 365 nm) and track degradation via UV-Vis spectroscopy .
What computational methods are effective for predicting metabolic pathways and toxicity profiles?
Advanced Research Question
ADMET Prediction :
- Use SwissADME to estimate solubility (LogS), CYP450 inhibition, and blood-brain barrier permeability .
Metabolite Identification :
- Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s MetaSite .
Toxicogenomics :
- Map potential off-target interactions using Tox21 high-throughput screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
